molecular formula C20H21N5O B2570954 4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide CAS No. 2415562-39-7

4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B2570954
CAS No.: 2415562-39-7
M. Wt: 347.422
InChI Key: BTUKOAUWCZWYBS-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features an imidazole ring, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then reacted with N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the pyridine and azetidine rings can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its combination of imidazole, pyridine, and azetidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-23(18-13-25(14-18)19-4-2-3-9-22-19)20(26)17-7-5-16(6-8-17)12-24-11-10-21-15-24/h2-11,15,18H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUKOAUWCZWYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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